3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride
Overview
Description
“3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1221722-50-4 . Its molecular weight is 276.77 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-methylphenoxy)methyl]benzenecarboximidamide hydrochloride . The InChI code for this compound is 1S/C15H16N2O.ClH/c1-11-5-2-3-8-14(11)18-10-12-6-4-7-13(9-12)15(16)17;/h2-9H,10H2,1H3,(H3,16,17);1H .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
- Studies on similar compounds like 4-methoxy-N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamide have revealed insights into crystal structures and hydrogen bonding. These structures exhibit strong intramolecular N-H...N hydrogen bonding and additional intermolecular hydrogen bonds forming chains or sheets, which can be relevant for understanding the properties of similar compounds like 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride (Boere et al., 2011).
Coordination Polymers and Magnetic Properties
- Hydrothermal reactions involving related compounds have led to the synthesis of new coordination polymers with specific structural and magnetic properties. This can inform the potential applications of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride in materials science and magnetism (Osman & Liu, 2019).
Synthesis and Application in Polymer Stabilization
- Related compounds have been synthesized for use as thermostabilizers in materials like polypropylene, suggesting potential applications of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride in enhancing material stability (Aghamali̇yev et al., 2018).
Fluorescence Quenching Chemosensors
- Compounds with similar structures have been developed as fluorescence-quenching chemosensors, indicating potential applications of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride in detecting specific ions or molecules (Pawar et al., 2015).
Catalysis and Chemical Reactions
- Studies on similar compounds have explored their roles in catalytic systems, such as the synthesis of benzimidazoles, suggesting potential catalytic applications for 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride (Khazaei et al., 2011).
Benzene Hydroxylation
- Research involving the hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions can be relevant for understanding the chemical behavior of similar compounds under various conditions (Vione et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-[(2-methylphenoxy)methyl]benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c1-11-5-2-3-8-14(11)18-10-12-6-4-7-13(9-12)15(16)17;/h2-9H,10H2,1H3,(H3,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILBPWVXPVYGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC(=CC=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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